molecular formula C17H17BrN2O2 B1389853 N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide CAS No. 1138445-82-5

N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide

Cat. No.: B1389853
CAS No.: 1138445-82-5
M. Wt: 361.2 g/mol
InChI Key: DQGJTIVIDHRNGD-UHFFFAOYSA-N
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Description

N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure, featuring a benzamide core and a reactive bromoacetyl group, makes it a valuable intermediate for constructing more complex molecules aimed at biologically relevant targets. Research into analogous compounds has demonstrated the potential of this chemical class in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death, a key mechanism in the progression of diabetes . For instance, structurally related N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have shown potent activity in enhancing β-cell survival with significantly improved efficacy (reaching EC50 values as low as 0.1 µM) . Furthermore, related benzamide derivatives are actively investigated for their antimicrobial properties. Some have exhibited potent inhibitory activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting essential processes like bacterial cell division . This positions this compound as a versatile scaffold for researchers exploring new modalities in anti-diabetic and anti-infective drug discovery.

Properties

IUPAC Name

N-benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-20(12-13-7-3-2-4-8-13)17(22)14-9-5-6-10-15(14)19-16(21)11-18/h2-10H,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGJTIVIDHRNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

  • Starting materials : Benzoyl chloride or benzoic acid derivatives, benzylamine, and methylamine or N-methylbenzylamine.
  • Reaction : Amide bond formation via acyl chloride or activated ester intermediates with amines.
  • Typical conditions : Use of coupling agents (e.g., isobutyl chloroformate, EDC) or direct reaction of acid chlorides with amines in inert solvents (e.g., dichloromethane, tetrahydrofuran).
  • Temperature : Usually 0–25°C to room temperature to control reaction rate and avoid side reactions.
  • Yields : Generally high (70–90%) under optimized conditions.

Representative Example from Literature

  • Activation of 4-formylbenzoic acid with isobutyl chloroformate in dry dichloromethane under basic conditions, followed by addition of substituted benzylamines, yields N-benzylbenzamide derivatives (yields ~70%).
  • Alternative routes involve direct reaction of benzyl chloride with N-methylbenzamide intermediates under reflux with potassium carbonate as base in toluene.

Introduction of 2-Bromoacetyl Group

Acylation Step

  • Reagent : 2-Bromoacetyl chloride is commonly used for acylation of amines to introduce the bromoacetyl moiety.
  • Substrate : The amine group on the benzamide derivative (usually at the 2-position amino substituent).
  • Solvent : Inert organic solvents such as dichloromethane, tetrahydrofuran (THF), or ethyl acetate.
  • Base : Organic bases like triethylamine or pyridine to neutralize HCl formed during acylation.
  • Temperature : Typically 0–5°C initially to control exothermic reaction, then allowed to warm to room temperature.
  • Reaction time : 1–4 hours depending on scale and reactivity.
  • Work-up : Quenching with water, extraction, drying, and purification by recrystallization or chromatography.

Notes on Halogenation

  • The bromoacetyl group introduces a reactive bromine atom alpha to the carbonyl, enabling further functionalization.
  • Careful control of reaction conditions is necessary to avoid side reactions such as hydrolysis or poly-substitution.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Formation of N-benzyl-N-methylbenzamide Benzoyl chloride + N-methylbenzylamine; or activated acid + benzylamine DCM, THF 0–25 2–6 h 70–90 Use of coupling agents or direct acylation
Acylation with 2-bromoacetyl chloride 2-Bromoacetyl chloride + amine group; base (TEA, pyridine) DCM, THF 0–5 (initial) to RT 1–4 h 60–85 Control temperature to avoid side reactions
Purification Extraction, drying, recrystallization or chromatography - - - - Ensures high purity

Detailed Research Findings and Optimization

  • Yield Optimization : Use of dry solvents and inert atmosphere improves yield and purity by preventing hydrolysis of acid chlorides and bromoacetyl intermediates.
  • Base Selection : Pyridine is preferred for acylation due to its dual role as base and nucleophilic catalyst, improving reaction rate and yield.
  • Temperature Control : Maintaining low temperature during addition of 2-bromoacetyl chloride minimizes side reactions and decomposition.
  • Reaction Monitoring : TLC and NMR spectroscopy are used to monitor reaction progress and confirm formation of desired product.
  • Purification Techniques : Recrystallization from ethyl acetate/hexane or silica gel chromatography yields analytically pure compound.

Comparative Analysis with Related Compounds

Compound Preparation Highlights Yield (%) Key Challenges
N-Benzyl-N-methylbenzamide Direct acylation of benzoyl derivatives with benzylamines 70–90 Control of amide formation
This compound Acylation with 2-bromoacetyl chloride on amino-substituted benzamide 60–85 Avoiding hydrolysis and side reactions
2-Amino-5-chloro-N,3-dimethylbenzamide (related) Multi-step synthesis involving nitro reduction and chlorination ~75 Use of gaseous methylamine and temperature control

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:

  • Substitution Reactions : The bromoacetyl group can be replaced with different nucleophiles, allowing the formation of diverse derivatives.
  • Reduction Reactions : It can be reduced to yield N-benzyl-2-amino-N-methylbenzamide, which may have distinct biological properties.
  • Oxidation Reactions : Oxidation can lead to the formation of N-benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzoic acid.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and protein interactions. Notably, it has been investigated for its role as a selective antagonist of the orexin 1 (OX1) receptor. This receptor is implicated in various physiological processes, including sleep regulation and addiction pathways. By inhibiting this receptor, the compound may contribute to therapeutic strategies for treating drug addiction .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic effects:

  • Therapeutic Applications : Its selective antagonism of the orexin 1 receptor suggests potential applications in treating conditions such as insomnia and substance use disorders.
  • Enzyme Inhibition Studies : The compound's ability to interact with enzymes like α-chymotrypsin highlights its relevance in drug design and development .

Case Study 1: Enzyme Interaction

In a study investigating enzyme inhibitors, this compound was shown to effectively inhibit α-chymotrypsin activity. This interaction illustrates its potential utility in protease studies, contributing to the understanding of enzyme mechanisms and paving the way for developing new inhibitors that could be used therapeutically .

Mechanism of Action

The mechanism of action of N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as a selective antagonist of the orexin 1 (OX1) receptor, it binds to the receptor and inhibits its activity. This inhibition can modulate various physiological processes, including sleep-wake regulation and addiction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Reference
N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide C₁₇H₁₇BrN₂O₂ 373.24 (calc.) Bromoacetyl, N-benzyl, N-methyl Electrophilic alkylation agent Target
N-Benzyl-2-bromo-N-ethylbenzamide C₁₆H₁₆BrNO 318.21 Aryl bromide, N-benzyl, N-ethyl Less reactive; steric hindrance
N-(2-Benzoylphenyl)-2-bromoacetamide C₁₅H₁₂BrNO₂ 318.17 Bromoacetyl, benzoylphenyl Electrophilic, potential crosslinker
N-Benzoyl-2-hydroxybenzamide C₁₄H₁₁NO₃ 241.25 Hydroxy, benzoyl Hydrogen bonding, metal chelation
  • Bromoacetyl vs. Aryl Bromide : The target compound’s bromoacetyl group is more electrophilic than the aryl bromide in N-Benzyl-2-bromo-N-ethylbenzamide . This enhances its utility in alkylation reactions, whereas the aryl bromide may require harsher conditions for substitution.
  • Hydroxy vs. Bromoacetyl : N-Benzoyl-2-hydroxybenzamide leverages a hydroxy group for hydrogen bonding and metal coordination, contrasting with the bromoacetyl’s role in covalent bond formation.

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (373.24 vs.
  • Thermal Stability : Crystallographic data from on nitrobenzamides suggest that electron-withdrawing groups (e.g., bromoacetyl) may stabilize the amide bond, though experimental validation is needed.

Biological Activity

N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17BrN2O2, characterized by the presence of a benzyl group and a bromoacetyl moiety that enhances its reactivity. The compound's structure is conducive to interactions with biological macromolecules, particularly proteins.

Property Details
Molecular FormulaC17H17BrN2O2
Molecular Weight361.23 g/mol
Key Functional GroupsBromoacetyl, Benzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it acts as a selective antagonist of the orexin 1 (OX1) receptor. This receptor plays a crucial role in regulating various physiological processes, including sleep-wake cycles and addiction pathways. By inhibiting the OX1 receptor, the compound may modulate these processes, offering potential therapeutic benefits in treating conditions such as drug addiction and sleep disorders .

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes by forming covalent bonds with nucleophilic sites on proteins. This mechanism is particularly relevant in the context of enzyme regulation and protein interactions, making it a valuable tool for studying biochemical pathways .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Its ability to modify protein function through covalent binding could disrupt cancer cell proliferation pathways, although more detailed investigations are necessary to confirm these effects .

Case Studies and Research Findings

  • Study on Orexin Receptor Antagonism :
    • A study demonstrated that this compound effectively inhibited the orexin 1 receptor in vitro. This inhibition was associated with altered behavioral responses in animal models, suggesting potential applications in treating sleep disorders and addiction .
  • Enzyme Interaction Studies :
    • Research has shown that compounds similar to this compound can selectively target cysteine residues in proteins, leading to modulation of protein function. This property could be leveraged for drug development aimed at specific diseases where enzyme activity plays a critical role .
  • Anticancer Activity :
    • In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the disruption of metabolic pathways essential for cancer cell survival .

Q & A

Q. What are the common synthetic routes for N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide, and what key reaction conditions are involved?

  • Methodological Answer : The synthesis typically involves sequential amide coupling and bromoacetylation steps. For example:
  • Step 1 : Formation of the benzamide core via coupling between 2-amino-N-benzyl-N-methylbenzamide and bromoacetyl chloride using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane or pyridine .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Key Conditions : Reaction temperatures (0–25°C), anhydrous solvents, and controlled stoichiometry to minimize side reactions (e.g., over-bromination) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl, benzyl, and bromoacetyl groups) and monitor reaction progress .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects impurities .
  • X-ray Crystallography : Resolves 3D molecular geometry, particularly for crystallizable derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromoacetyl group, benzyl ring) to isolate pharmacophoric elements .
  • Crystallographic Analysis : Use SHELX-refined structures to correlate conformational flexibility with activity discrepancies .
  • Dose-Response Assays : Standardize cell-based or enzymatic assays (e.g., kinase inhibition protocols) to minimize variability in IC50_{50} values .

Q. What strategies optimize reaction yields and purity in large-scale synthesis of bromoacetyl-containing benzamides?

  • Methodological Answer :
  • Design of Experiments (DoE) : Screen parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions for bromoacetylation .
  • Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, reducing side products like di-brominated analogs .
  • In-line Monitoring : Use FTIR or HPLC to track reaction progress and trigger termination at peak product concentration .

Q. How can computational tools aid in predicting the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or protease databases (e.g., PDB) to identify potential binding pockets for the bromoacetyl moiety .
  • MD Simulations : Simulate ligand-protein stability to prioritize targets for experimental validation .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., protein kinase inhibitors) to infer mechanism of action .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide
Reactant of Route 2
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N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide

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